![molecular formula C10H20N2O2 B8134090 tert-Butyl n-(1-ethylazetidin-3-yl)carbamate](/img/structure/B8134090.png)
tert-Butyl n-(1-ethylazetidin-3-yl)carbamate
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Overview
Description
tert-Butyl n-(1-ethylazetidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound features a tert-butyl group, which is known for its bulky nature, providing steric hindrance that can influence the reactivity of the molecule .
Preparation Methods
The synthesis of tert-Butyl n-(1-ethylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often employ similar routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl n-(1-ethylazetidin-3-yl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic conditions to remove the tert-butyl group, yielding the free amine.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the presence of the carbamate group can influence the reactivity of adjacent functional groups.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl n-(1-ethylazetidin-3-yl)carbamate has been investigated for its potential as a precursor in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands. Its ability to modulate biological pathways makes it significant in drug development.
Notable Studies :
- Enzyme Inhibition : Research indicates that the compound can inhibit specific enzymes by binding to their active sites, altering their activity, which is crucial for therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, indicating its use in developing new antibiotics.
Organic Synthesis
The compound serves as a protecting group for amines during the synthesis of complex organic molecules. The steric hindrance provided by the tert-butyl group prevents unwanted reactions at the amine site, allowing for selective reactions.
Reaction Type | Description |
---|---|
Nucleophilic Substitution | The tert-butyl group can be replaced by other nucleophiles under specific conditions. |
Hydrolysis | The compound can undergo hydrolysis to yield 1-ethylazetidine and tert-butyl alcohol. |
Deprotection | The tert-butyl group can be removed using strong acids, revealing the free amine. |
The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors.
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of this compound on human carcinoma cell lines demonstrated significant inhibition of cell proliferation. This suggests its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Inhibition
Research has shown that this compound can effectively inhibit certain enzymes involved in disease processes, highlighting its therapeutic potential.
Summary of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Used in drug development and enzyme inhibition studies. |
Organic Synthesis | Acts as a protecting group in complex molecule synthesis. |
Biological Research | Investigated for antimicrobial and anticancer properties. |
Mechanism of Action
The mechanism of action of tert-Butyl n-(1-ethylazetidin-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis . The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar compounds to tert-Butyl n-(1-ethylazetidin-3-yl)carbamate include:
tert-Butyl n-(1-thietan-3-yl)azetidin-3-yl)carbamate: This compound also features a tert-butyl group and is used for similar protecting purposes.
tert-Butyl n-(1-azetidin-3-yl)ethyl)carbamate: Another similar compound used in organic synthesis for protecting amine groups.
The uniqueness of this compound lies in its specific structure, which provides a balance of stability and ease of removal, making it highly useful in various synthetic applications .
Biological Activity
tert-Butyl n-(1-ethylazetidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H22N2O2, with a molecular weight of 214.30 g/mol. The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl carbamate moiety that contributes to its reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.30 g/mol |
Structure | Azetidine + Carbamate |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The azetidine ring can participate in hydrogen bonding and hydrophobic interactions, which modulate the activity of proteins involved in critical biological pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties . Studies have shown that derivatives of azetidine compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Activity
In addition to antimicrobial effects, there is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways, although further research is necessary to elucidate these mechanisms fully .
Case Studies
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that azetidine derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested alongside standard antibiotics, showing synergistic effects that enhance its efficacy.
- Anticancer Research : Another study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound could reduce cell viability by inducing apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for anticancer drug development .
Applications in Medicinal Chemistry
This compound serves as a building block in the synthesis of more complex bioactive molecules. Its unique structure allows for the creation of enzyme inhibitors and receptor ligands, which are essential for studying biological pathways and mechanisms .
Table 2: Applications in Research
Application | Description |
---|---|
Medicinal Chemistry | Precursor for bioactive molecules |
Antimicrobial Research | Development of new antibiotics |
Anticancer Drug Design | Lead compound for anticancer therapies |
Properties
IUPAC Name |
tert-butyl N-(1-ethylazetidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-5-12-6-8(7-12)11-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBSGTCLKKLQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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